Asymmetric synthesis of (−)-solanidine and (−)-tomatidenol†
Organic & Biomolecular Chemistry Pub Date: 2020-04-02 DOI: 10.1039/D0OB00457J
Abstract
A concise asymmetric synthesis of two naturally occurring seco-type cholestane alkaloids (−)-solanidine and (−)-tomatidenol from (−)-diosgenin with a linear reaction sequence of 12 steps and 13 steps, respectively, is reported. The synthetic strategy includes the highly controlled establishment of highly functionalized octahydroindolizine ((−)-solanidine) and 1-oxa-6-azaspiro[4.5]decane ((−)-tomatidenol) cores with five stereocenters, respectively, from (−)-diosgenin, featuring two stereoselective cascade transformations including a modified cascade ring-switching process of furostan-26-acid to open the E-ring of (−)-diosgenin and a cascade azide reduction/intramolecular reductive amination to close the E- and F-rings of (−)-solanidine and (−)-tomatidenol. This work should enable further explorations of chemical and biological spaces based on solanidine, tomatidenol and related natural products.
Recommended Literature
- [1] Inorganic chemistry
- [2] Contents list
- [3] Probing Co- and Fe-doped LaMO3 (M = Ga, Al) perovskites as thermal sensors†
- [4] Allergenicity evaluation of five types of commercial food-derived oligopeptide products†
- [5] Multi-parametric reference nanomaterials for toxicology: state of the art, future challenges and potential candidates
- [6] Molecular recognition of carboxylates in the protein leucine zipper by a multivalent supramolecular ligand: residue-specific, sensitive and label-free probing by UV resonance Raman spectroscopy†
- [7] In situ Fe K-edge X-ray absorption spectroscopy study during cycling of Li2FeSiO4 and Li2.2Fe0.9SiO4 Li ion battery materials†
- [8] Junction-free copper wires with submicron linewidth for large-area high-performance transparent electrodes†
- [9] Large area growth of SnS2/graphene on cellulose paper as a flexible broadband photodetector and investigating its band structure through first principles calculations†
- [10] Over 14% efficiency nonfullerene all-small-molecule organic solar cells enabled by improving the ordering of molecular donors via side-chain engineering†